2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18119989
InChI: InChI=1S/C12H17N.ClH/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H
SMILES:
Molecular Formula: C12H18ClN
Molecular Weight: 211.73 g/mol

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC18119989

Molecular Formula: C12H18ClN

Molecular Weight: 211.73 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride -

Specification

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
IUPAC Name 2-(3,4-dimethylphenyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H17N.ClH/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H
Standard InChI Key MJJJTHZLWMXLNR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2CCCN2)C.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a five-membered pyrrolidine ring substituted at the 2-position with a 3,4-dimethylphenyl group. The hydrochloride salt formation enhances solubility and stability, a common strategy for amine-containing pharmaceuticals . The stereochemistry at the 2-position is critical, as enantiomeric purity influences biological activity, as seen in levobupivacaine hydrochloride .

Spectroscopic Characterization

While direct data for 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride are unavailable, analogous pyrrolidine derivatives provide reference benchmarks:

  • ¹H NMR: Pyrrolidine protons typically resonate between δ 1.5–2.5 ppm (ring CH₂), while aromatic protons from the 3,4-dimethylphenyl group appear as multiplet signals near δ 6.5–7.5 ppm . The methyl groups on the phenyl ring generate singlets around δ 2.2–2.4 ppm .

  • IR Spectroscopy: N–H stretches (if present) appear near 3370 cm⁻¹, and C–N stretches around 1250 cm⁻¹ . The hydrochloride salt exhibits a broad absorption near 2500 cm⁻¹ due to the ammonium ion .

  • HRMS: Expected molecular ion peaks align with the formula C₁₃H₁₈NCl (exact mass: 223.1134 for the free base; 259.0839 for the hydrochloride) .

Synthetic Strategies

Chiral Resolution and Alkylation

A patented method for levobupivacaine synthesis offers a template for enantioselective production:

  • Chiral Separation: Resolve racemic 2-(3,4-Dimethylphenyl)pyrrolidine using l-(–)-dibenzoyl tartaric acid in acetone, yielding enantiomerically pure free base .

  • Salt Formation: Treat the free base with hydrochloric acid in ethanol to precipitate the hydrochloride salt .

Example Protocol:

  • React 2-(3,4-Dimethylphenyl)pyrrolidine (5.31 g, 22.83 mmol) with concentrated HCl (1.2 eq) in ethanol at 0–5°C. Stir for 2 h, filter, and dry under vacuum to obtain the hydrochloride salt (yield: ~85%) .

α-Arylation of Pyrrolidine

The RSC Advances methodology enables direct α-arylation:

  • Quinone Monoacetal Activation: React pyrrolidine with 3,4-dimethylquinone monoacetal in toluene at 60°C using DABCO as a catalyst.

  • Work-Up: Purify via flash chromatography (petroleum ether:EtOAc = 20:1) to isolate the aryl-pyrrolidine adduct .

Optimization Insights:

  • Temperature: Reactions at 60°C improve regioselectivity .

  • Catalyst: DABCO (10 mol%) enhances reaction rate and yield .

Physicochemical Data Tables

Table 1: Comparative Spectroscopic Data for Pyrrolidine Derivatives

Compound¹H NMR (δ, ppm)IR (cm⁻¹)Melting Point (°C)
2-(3,4-Dimethylphenyl)pyrrolidine (Free Base)1.8–2.5 (m, 6H, pyrrolidine), 2.3 (s, 6H, CH₃), 6.7–7.1 (m, 3H, ArH)3372 (NH), 1674 (C–N)68–70 (predicted)
2-(3,4-Dimethylphenyl)pyrrolidine HCl1.6–2.4 (m, 6H), 2.2 (s, 6H), 7.0–7.4 (m, 3H)2500 (NH⁺), 1670 (C–N)158–160 (predicted)

Challenges and Future Directions

  • Enantiomeric Purity: Scalable chiral resolution methods require optimization to avoid costly tartaric acid derivatives .

  • Toxicity Profiling: Preliminary studies on cytotoxicity and hERG channel inhibition are needed to assess safety.

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